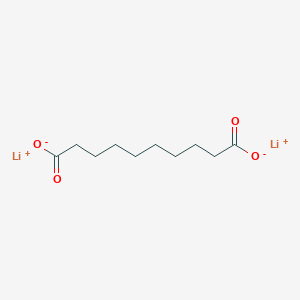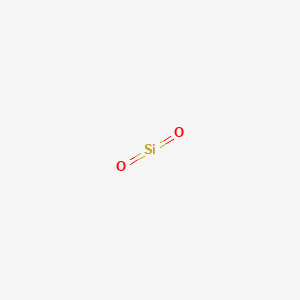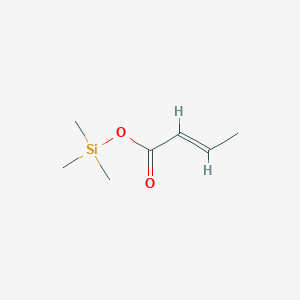
Crotonate de triméthylsilyle
Vue d'ensemble
Description
Ce composé a suscité un intérêt en raison de ses diverses propriétés pharmacologiques, notamment ses effets anti-inflammatoires, antioxydants et antimicrobiens . La glycyrrhisoflavone se caractérise par sa structure chimique unique, qui comprend plusieurs groupes hydroxyle et une chaîne latérale prénylée .
Applications De Recherche Scientifique
Glycyrrhisoflavone has a wide range of scientific research applications:
Mécanisme D'action
La glycyrrhisoflavone exerce ses effets par le biais de diverses cibles et voies moléculaires :
Activité antioxydante : Elle piège les radicaux libres et inhibe les enzymes oxydatives, protégeant ainsi les cellules des dommages oxydatifs.
Activité anti-inflammatoire : La glycyrrhisoflavone inhibe la production de cytokines et d’enzymes pro-inflammatoires, réduisant ainsi l’inflammation.
Inhibition enzymatique : Le composé inhibe des enzymes telles que la tyrosinase et la monoamine oxydase, qui sont impliquées respectivement dans la production de mélanine et la dégradation des neurotransmetteurs.
Analyse Biochimique
Biochemical Properties
The trimethylsilyl group, which is a part of this compound, is known for its chemical inertness and large molecular volume . This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule .
Cellular Effects
Currently, there is limited information available on the cellular effects of Trimethylsilyl crotonateFor instance, lysine crotonylation has been discovered in histone and non-histone proteins and found to be involved in diverse diseases and biological processes .
Molecular Mechanism
The trimethylsilyl group, a part of this compound, is known for its chemical inertness . This suggests that Trimethylsilyl crotonate might interact with other molecules in a unique way due to its structural properties.
Metabolic Pathways
The metabolic pathways involving Trimethylsilyl crotonate are not well-studied. Crotonylation, a related process, is known to be involved in various metabolic pathways. For instance, lysine crotonylation has been found to mediate enzymes that catalyze glycolysis, the tricarboxylic acid cycle, fatty acid metabolism, glutamine metabolism, glutathione metabolism, urea cycle, one-carbon metabolism, and mitochondrial dynamics .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La glycyrrhisoflavone peut être isolée des racines de Glycyrrhiza uralensis grâce à une série de techniques chromatographiques. Le processus consiste à extraire les racines avec de l’éthanol, suivi d’un fractionnement par chromatographie sur colonne de Diaion HP-20, chromatographie sur colonne de gel de silice et chromatographie liquide haute performance préparative (CLHP) . La structure de la glycyrrhisoflavone est confirmée par des analyses de résonance magnétique nucléaire (RMN) et de spectrométrie de masse (SM) .
Méthodes de production industrielle : Bien que la principale méthode d’obtention de la glycyrrhisoflavone soit l’extraction de sources naturelles, les progrès des techniques de biotransformation se sont avérés prometteurs. Par exemple, la souche fongique Aspergillus niger a été utilisée pour biotransformer la glycyrrhisoflavone, conduisant à la production de divers métabolites . Cette méthode offre une alternative écologiquement viable à la synthèse chimique traditionnelle.
Analyse Des Réactions Chimiques
Types de réactions : La glycyrrhisoflavone subit plusieurs types de réactions chimiques, notamment :
Oxydation : La glycyrrhisoflavone peut être oxydée pour former des quinones et d’autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir la glycyrrhisoflavone en ses dérivés dihydro correspondants.
Réactifs et conditions courantes :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Substitution : Des réactifs comme les halogénoalcanes et les chlorures d’acyle sont utilisés dans des conditions basiques ou acides.
Produits principaux : Les principaux produits formés à partir de ces réactions comprennent les quinones oxydées, les dérivés dihydro réduits et les éthers et esters substitués .
4. Applications de la recherche scientifique
La glycyrrhisoflavone a un large éventail d’applications de recherche scientifique :
Comparaison Avec Des Composés Similaires
La glycyrrhisoflavone peut être comparée à d’autres isoflavones similaires telles que :
Licochalcone A : Connue pour ses puissantes propriétés anti-inflammatoires et antimicrobiennes.
Isolicoflavonol : Présente de forts effets antioxydants et anti-VIH.
Glycycoumarine : Un autre composé dérivé de la réglisse présentant une activité antimicrobienne significative.
Unicité : La glycyrrhisoflavone se distingue par sa structure prénylée unique, qui améliore sa lipophilie et son activité biologique . Cette caractéristique structurale contribue à ses puissants effets inhibiteurs enzymatiques et à ses propriétés antimicrobiennes à large spectre .
Propriétés
IUPAC Name |
trimethylsilyl (E)-but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2Si/c1-5-6-7(8)9-10(2,3)4/h5-6H,1-4H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRSIPIZCRNSAV-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18269-64-2 | |
| Record name | Trimethylsilyl crotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the γ-trimethylsilyl group in trimethylsilyl crotonates?
A1: The γ-trimethylsilyl group in trimethylsilyl crotonates plays a crucial role in their reactivity. [, ] This group enhances the selectivity of reactions by directing nucleophilic attack to the γ-carbon. This regioselectivity is valuable for constructing specific carbon-carbon bonds in organic synthesis. [, ]
Q2: What are the potential applications of γ-trimethylsilylated trimethylsilyl crotonates in organic synthesis?
A2: γ-Trimethylsilylated trimethylsilyl crotonates are versatile building blocks in organic synthesis. Their ability to undergo regioselective reactions, particularly cross-aldol reactions, makes them valuable for synthesizing complex molecules. [] They can act as precursors to various organic compounds, including those with potential applications in pharmaceuticals, agrochemicals, and materials science.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


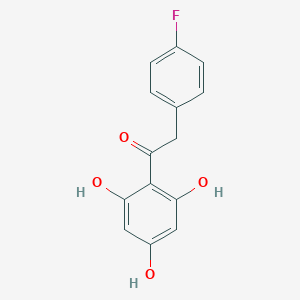
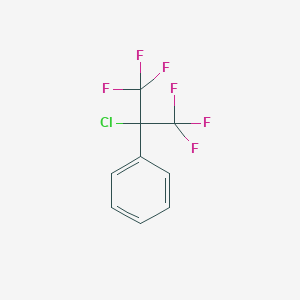

![Tricyclo[4.2.1.0]nonane,exo-](/img/structure/B102158.png)

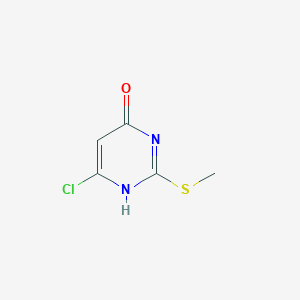
![6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine](/img/structure/B102168.png)
![2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B102169.png)



